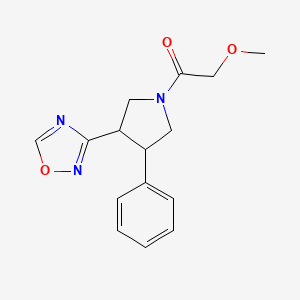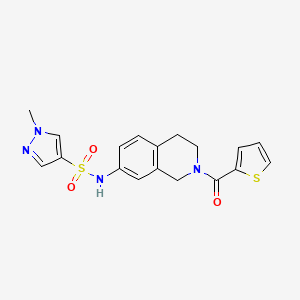![molecular formula C20H12F2N2O2 B2821833 (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide CAS No. 312590-04-8](/img/structure/B2821833.png)
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzochromenes
Vorbereitungsmethoden
The synthesis of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 2,5-difluoroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired benzochromene derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research has indicated potential therapeutic applications, including its use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The imino group and the benzochromene core play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but differs in its functional groups and overall structure.
2-Amino-4H-chromenes: These compounds have a similar chromene core but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These heterocyclic compounds share some structural similarities and are used in similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-12-6-7-16(22)17(9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQJDBUTEQLEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=CC(=C4)F)F)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)









![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)
![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2821773.png)
